

Potential applications of "5-Ethynyl-1-methyl-1H-imidazole" in organic synthesis

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Compound of Interest

Compound Name: 5-Ethynyl-1-methyl-1H-imidazole

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The Synthetic Versatility of 5-Ethynyl-1-methyl-1H-imidazole: A Technical Guide

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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound, **5-Ethynyl-1-methyl-1H-imidazole**, is a versatile building block in organic synthesis, offering a gateway to a diverse range of complex molecules. Its unique structure, featuring a reactive terminal alkyne and a biologically relevant imidazole core, makes it a valuable precursor in the development of novel pharmaceutical agents and advanced materials. This technical guide provides an in-depth exploration of its potential applications, focusing on key synthetic transformations and providing detailed experimental frameworks.

Core Properties and Specifications

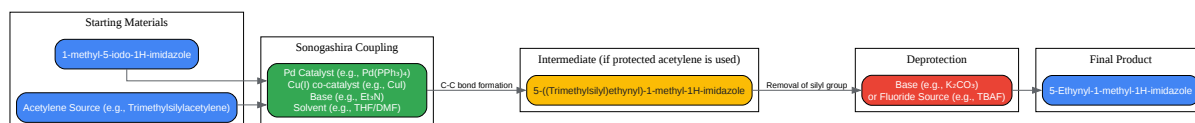
5-Ethynyl-1-methyl-1H-imidazole is a heterocyclic building block with the chemical formula $C_6H_6N_2$.^[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

Property	Value	Reference(s)
Molecular Weight	106.13 g/mol	[1]
CAS Number	71759-92-7	[1]
Appearance	Not specified, likely a liquid or low-melting solid	
Density	1.045 g/mL at 25 °C (lit.)	
Boiling Point	116 °C at 25 mmHg (lit.)	
Refractive Index	n ₂₀ /D 1.5490 (lit.)	
SMILES String	Cn1cncc1C#C	

Table 1: Physicochemical Properties of **5-Ethynyl-1-methyl-1H-imidazole**

Synthesis of the Core Moiety

While a specific, detailed experimental protocol for the synthesis of **5-Ethynyl-1-methyl-1H-imidazole** is not readily available in the searched literature, a plausible and commonly employed synthetic route would involve a Sonogashira cross-coupling reaction. This would typically start from a halogenated 1-methylimidazole precursor, such as 1-methyl-5-iodo-1H-imidazole, and couple it with a protected or unprotected acetylene source. The general workflow for such a synthesis is depicted in the diagram below.



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Figure 1: A plausible synthetic workflow for the preparation of **5-Ethynyl-1-methyl-1H-imidazole** via a Sonogashira coupling reaction.

Key Applications in Organic Synthesis

The terminal alkyne functionality of **5-Ethynyl-1-methyl-1H-imidazole** opens up a vast array of possibilities for its application in the construction of more complex molecular architectures. Two of the most prominent and powerful reactions in this context are the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.^[2] This reaction allows for the direct attachment of the 1-methylimidazol-5-yl ethynyl moiety to various aromatic and heteroaromatic systems, which are prevalent in many biologically active compounds.

General Reaction Scheme:

Where R is an aryl or vinyl group and X is a halide (I, Br, Cl) or triflate.

Experimental Protocol (General):

A general procedure for a Sonogashira coupling reaction, adapted from a similar transformation, is as follows:^[3]

- **Reagent Preparation:** In a reaction vessel, dissolve the aryl halide (1.0 eq.), **5-Ethynyl-1-methyl-1H-imidazole** (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable degassed solvent (e.g., THF, DMF, or a mixture thereof).
- **Reaction Setup:** Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2-3 eq.), to the mixture.
- **Reaction Conditions:** Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 40-80 °C) until the reaction is

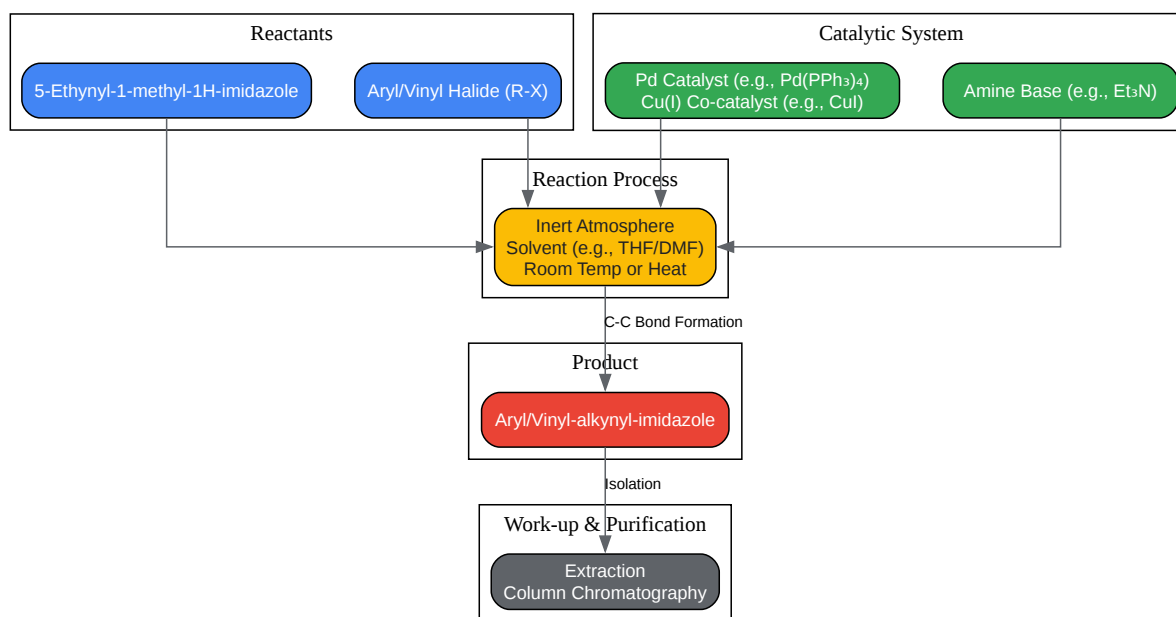
complete, as monitored by TLC or LC-MS.

- **Work-up and Purification:** Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water or a mild aqueous acid to remove the amine base and its salt. The organic layer is then dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data:

While specific yield data for reactions involving **5-Ethynyl-1-methyl-1H-imidazole** is not available in the provided search results, Sonogashira couplings of similar imidazole-based compounds with various alkynes have been reported to proceed in good to excellent yields, often ranging from 70-93%.[\[1\]](#)

Logical Workflow for Sonogashira Coupling:



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Figure 2: A logical workflow diagram for a typical Sonogashira cross-coupling reaction involving **5-Ethynyl-1-methyl-1H-imidazole**.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a prime example of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4] This reaction is of immense interest in medicinal chemistry, as the resulting triazole ring can act as a stable linker and a pharmacophore that can engage in various biological interactions.[5] The reaction of **5-**

Ethynyl-1-methyl-1H-imidazole with a wide range of organic azides can lead to the rapid generation of novel imidazole-triazole hybrid molecules, which are promising candidates for drug discovery programs.[5]

General Reaction Scheme:

Where R can be a diverse range of alkyl or aryl substituents.

Experimental Protocol (General):

A general procedure for a CuAAC reaction, based on the synthesis of similar imidazole-triazole hybrids, is as follows:[5]

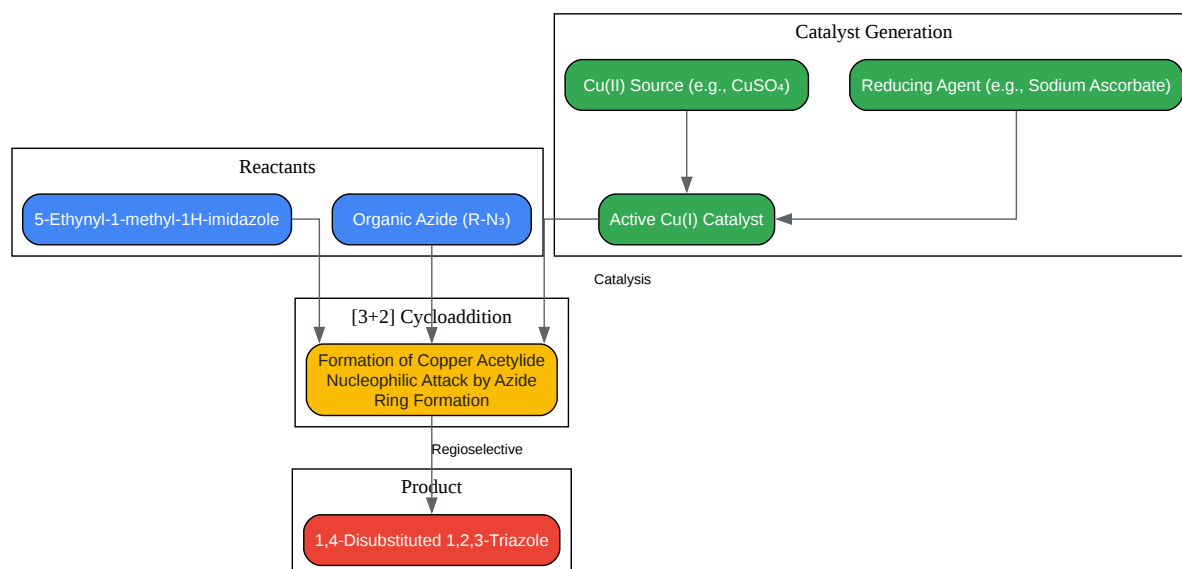
- **Reagent Preparation:** In a suitable reaction flask, dissolve the organic azide (1.0 eq.) and **5-Ethynyl-1-methyl-1H-imidazole** (1.0 eq.) in a solvent system, often a mixture of t-butanol and water.
- **Catalyst Preparation:** In a separate vial, prepare the copper(I) catalyst. This is typically done in situ by reducing a copper(II) salt (e.g., $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$, 1-5 mol%) with a reducing agent such as sodium ascorbate (10-20 mol%).
- **Reaction Setup:** Add the freshly prepared catalyst solution to the solution of the azide and alkyne.
- **Reaction Conditions:** Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours to overnight, and its progress can be monitored by TLC.
- **Work-up and Purification:** Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

Quantitative Data:

The CuAAC reaction is known for its high efficiency, with yields of the desired triazole products often being very high to quantitative. For example, the synthesis of various imidazole-1,2,3-

triazole hybrids has been reported with yields in the range of 80-95%.^[5]

Signaling Pathway for CuAAC:



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Figure 3: A simplified signaling pathway diagram illustrating the key steps in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

5-Ethynyl-1-methyl-1H-imidazole is a highly valuable and versatile building block in modern organic synthesis. Its ability to readily participate in powerful carbon-carbon and carbon-

heteroatom bond-forming reactions, such as the Sonogashira coupling and CuAAC, provides synthetic chemists with a powerful tool for the construction of a wide variety of complex molecules. The imidazole and triazole moieties are privileged structures in medicinal chemistry, and their combination through the use of this building block holds significant promise for the discovery of new therapeutic agents. The detailed experimental frameworks provided in this guide serve as a valuable resource for researchers looking to harness the synthetic potential of **5-Ethynyl-1-methyl-1H-imidazole** in their own research and development endeavors.

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